Regioisomeric Effect: 4-Position vs. 3-Position Triazole
The target compound (para-substituted, CAS 1247074-30-1) and its meta-substituted regioisomer (3-(4H-1,2,4-triazol-3-yl)phenyl)methanamine, CAS 1249340-18-8) share identical molecular formula (C9H10N4) and molecular weight (174.20 g/mol) but differ in the phenyl ring substitution position . The para- substitution geometry yields an extended linear molecular axis, whereas the meta-substitution introduces angular displacement. This regioisomeric difference is critical in applications requiring precise spatial arrangement, such as metal-organic framework (MOF) linker design or enzyme active site complementarity where vector alignment dictates binding [1].
| Evidence Dimension | Molecular geometry and substitution pattern |
|---|---|
| Target Compound Data | 4-(1H-1,2,4-triazol-3-yl)phenyl substitution (para-position); CAS 1247074-30-1; Linear molecular axis |
| Comparator Or Baseline | 3-(4H-1,2,4-triazol-3-yl)phenyl substitution (meta-position); CAS 1249340-18-8; Angular molecular axis |
| Quantified Difference | Regioisomeric difference: para-substitution provides linear molecular geometry; meta-substitution provides angular displacement of approximately 120° relative to phenyl plane |
| Conditions | Structural comparison based on standard molecular geometry principles |
Why This Matters
In MOF synthesis and structure-based drug design, regioisomeric choice determines coordination geometry and target binding orientation—substituting meta for para without validation may result in complete loss of activity or failed crystal formation.
- [1] American Elements. (n.d.). [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine. Product Catalog. View Source
